molecular formula C11H11NO3 B3352265 methyl (5-hydroxy-1H-indol-1-yl)acetate CAS No. 445490-34-6

methyl (5-hydroxy-1H-indol-1-yl)acetate

Cat. No.: B3352265
CAS No.: 445490-34-6
M. Wt: 205.21 g/mol
InChI Key: XNSGCNDMVQXGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-hydroxy-1H-indol-1-yl)acetate is a high-purity chemical reagent designed for research and development in medicinal chemistry. This compound features an indole nucleus, a privileged scaffold in drug discovery due to its presence in a wide array of biologically active molecules and natural products . The structural versatility of the indole ring allows for interactions with diverse biological targets, making it an invaluable template for designing novel therapeutic agents. Researchers can utilize this ester derivative as a key synthetic intermediate or precursor in the exploration of new pharmacologically active compounds. Indole derivatives have demonstrated significant potential in various research areas, including the development of anti-inflammatory agents by modulating pathways such as NF-κB and prostaglandin synthesis , as well as in antiviral research, where certain indole compounds have been investigated as small-molecule fusion inhibitors targeting proteins like HIV-1 gp41 . Furthermore, the indole scaffold is a core structure in many tubulin polymerization inhibitors and anticancer agents, underlining its importance in oncology research . The 5-hydroxy substitution on the indole ring is a common pharmacophore that can influence the compound's electronic properties, solubility, and binding affinity, thereby offering a strategic point for further chemical modification and structure-activity relationship (SAR) studies. This product is provided for research use only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 2-(5-hydroxyindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)7-12-5-4-8-6-9(13)2-3-10(8)12/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSGCNDMVQXGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609705
Record name Methyl (5-hydroxy-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445490-34-6
Record name Methyl (5-hydroxy-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-hydroxy-1H-indol-1-yl)acetate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The reaction conditions often include refluxing in acetic acid and hydrochloric acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic methods to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-hydroxy-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring .

Scientific Research Applications

Synthesis of Methyl (5-Hydroxy-1H-Indol-1-yl)Acetate

The synthesis of this compound typically involves the reaction of 5-hydroxyindole with methyl acetate or related reagents under acidic or basic conditions. Various methods have been reported, including:

  • Indium(III) Chloride Catalysis : This method involves refluxing 5-hydroxy-1-methylindole with ethyl acetoacetate in the presence of indium(III) chloride, yielding derivatives that can be further modified to obtain this compound .

Biological Properties

This compound exhibits a range of biological activities:

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to inhibit nitric oxide (NO) production has been linked to its potential therapeutic effects in inflammatory diseases .

Anticancer Activity

Studies indicate that this compound and its derivatives can inhibit the growth of various human tumor cell lines. For instance, compounds derived from 5-hydroxyindole have shown promising results against breast cancer cells by acting as antagonists to estrogen receptors .

Antimicrobial Properties

In vitro evaluations have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. These compounds were found to be more potent than standard antibiotics like ampicillin, indicating their potential as new antimicrobial agents .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several indole derivatives, including this compound, against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than doxorubicin, a standard chemotherapy drug, suggesting enhanced efficacy .

CompoundCell LineIC50 Value (µM)Comparison
This compoundCOLO 2050.374More active than doxorubicin
Derivative 2SK-MEL-20.419More active than doxorubicin
Derivative 3A5490.629More active than doxorubicin

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various molecular targets involved in cancer progression and inflammation. These studies help identify potential mechanisms of action and guide further drug development efforts .

Mechanism of Action

The mechanism of action of methyl (5-hydroxy-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist to certain neurotransmitter receptors, affecting cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl (5-hydroxy-1H-indol-1-yl)acetate and related indole derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
This compound -OCH3 (1), -OH (5) Ester, Hydroxy Potential hydrogen-bond donor; intermediate for neuroprotective or enzyme-inhibitory agents
Ethyl 2-(5-hydroxy-1H-indol-1-yl)acetate -OCH2CH3 (1), -OH (5) Ester, Hydroxy Used in STAT5 inhibitor synthesis; lower alkylation yield (15%)
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate -OCH3 (5), -CH3 (2), -OCH3 (3) Ester, Methoxy, Methyl Higher lipophilicity; structural analog with similarity score 0.95
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate -OCH2CH3 (1), -NO2 (5) Ester, Nitro Reactive nitro group; requires stringent safety handling
2-(5-Methoxy-1H-indol-3-yl)acetic acid -OCH3 (5), -COOH (3) Carboxylic acid, Methoxy Improved solubility in polar solvents; similarity score 0.98
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate -F (5), -COOCH3 (3), ketone Ketone, Ester, Fluoro Neuroprotective and anti-proliferative activity; crystallizes in methanol/water

Structural and Functional Analysis

  • Substituent Position: this compound’s substitution at the 1-position distinguishes it from analogs like methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate (substituted at the 3-position), which may exhibit altered steric effects and hydrogen-bonding patterns .
  • Ester vs. Carboxylic Acid :

    • Ester derivatives (e.g., methyl or ethyl esters) generally exhibit higher membrane permeability than their carboxylic acid counterparts (e.g., 2-(5-methoxy-1H-indol-3-yl)acetic acid), making them more suitable for prodrug designs .
  • Electron-Withdrawing vs.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., hydroxy and ester groups). For example, the ester carbonyl typically resonates at ~170 ppm in 13C^{13}C NMR .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 205.21) .
    Advanced
  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities. For indole derivatives, hydrogen bonding (N–H···O) and π-π interactions are critical for crystal packing .
  • Pitfalls : Overlapping signals in crowded aromatic regions (7–8 ppm in 1H^1H NMR) may require 2D techniques (e.g., COSY, HSQC) .

How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

Q. Basic

  • Agar diffusion assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v to avoid solvent toxicity) .
  • Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only negative controls.
  • Data collection : Measure zones of inhibition (ZOI) after 24h incubation at 37°C. Statistically analyze ZOI diameters using ANOVA with post-hoc tests .

What strategies can resolve contradictions in biological activity data between studies on this compound derivatives?

Q. Advanced

  • Assay standardization : Variability in bacterial inoculum size (e.g., 1×106^6 CFU/mL vs. 1×108^8 CFU/mL) significantly impacts ZOI measurements .
  • Structural validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Meta-analysis : Compare substituent effects across studies (e.g., fluoro vs. chloro analogs show differing bioactivity due to electronegativity) .

How do structural modifications at the indole ring influence the bioactivity of this compound analogs?

Q. Advanced

  • Halogenation : Chloro substituents (C-5 position) enhance lipophilicity, improving membrane penetration (e.g., 5-chloro analog in showed 20% higher antimicrobial activity).
  • Methoxylation : 5-methoxy derivatives exhibit reduced solubility but increased serotonin receptor affinity due to steric effects .
  • Hydroxy group : Critical for hydrogen bonding with biological targets (e.g., bacterial DNA gyrase) .

What safety considerations are essential when handling this compound in laboratory settings?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (LD50_{50} data unavailable; treat as hazardous) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste .

How can researchers employ computational methods to predict the reactivity of this compound?

Q. Advanced

  • DFT calculations : Model electrophilic substitution at C-3 using Gaussian09 with B3LYP/6-31G(d) basis set. Predict regioselectivity for Friedel-Crafts reactions .
  • Molecular docking : Simulate interactions with COX-2 enzyme to rationalize anti-inflammatory activity (AutoDock Vina) .

What crystallographic challenges are associated with this compound derivatives?

Q. Advanced

  • Disorder issues : Flexible ester chains may require TwinRotMat refinement in SHELXL .
  • Hydrogen bonding : Use PLATON to validate N–H···O interactions in polymorphic forms .
  • Multi-molecule asymmetry : For structures with 4+ molecules per unit cell (e.g., ), apply restraints to thermal parameters.

What quality control protocols ensure the purity of this compound in pharmacological studies?

Q. Basic

  • HPLC : Use a C18 column (MeCN:H2 _2O = 70:30) to detect impurities (<0.5% area).
  • Melting point : Sharp mp (e.g., 145–147°C) indicates purity .
  • Elemental analysis : Match C/H/N ratios to theoretical values (e.g., C 64.38%, H 5.40%, N 6.82%) .

How does the choice of solvent system impact the crystallization of this compound?

Q. Advanced

  • Slow evaporation : Methanol/water (3:1) yields block crystals suitable for X-ray studies .
  • Stability : Avoid DMSO (hygroscopic) to prevent hydrate formation. Use EtOAc/hexane for rapid crystallization .
  • Temperature gradients : Cooling from 50°C to 4°C over 48h improves crystal size and diffraction quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (5-hydroxy-1H-indol-1-yl)acetate
Reactant of Route 2
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methyl (5-hydroxy-1H-indol-1-yl)acetate

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